molecular formula C14H10BrCl2NO2 B3541414 N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide

N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide

Cat. No.: B3541414
M. Wt: 375.0 g/mol
InChI Key: ZMZFEUFXGUGCJK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring, along with two chlorine atoms at the 2- and 4-positions of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-2-methoxyaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the benzamide moiety can undergo reduction to form corresponding amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation Products: Compounds with hydroxyl groups replacing the methoxy group.

    Reduction Products: Amines derived from the reduction of the benzamide moiety.

    Hydrolysis Products: Carboxylic acids and amines resulting from the cleavage of the amide bond.

Scientific Research Applications

Chemistry: N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated and chlorinated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • N-(4-bromo-2-methoxyphenyl)propanamide
  • N-(4-bromo-2-methoxyphenyl)guanidine
  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Comparison: N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets. The combination of bromine, chlorine, and methoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c1-20-13-6-8(15)2-5-12(13)18-14(19)10-4-3-9(16)7-11(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZFEUFXGUGCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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